molecular formula C25H19NOS B14276517 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde CAS No. 136159-84-7

5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde

Cat. No.: B14276517
CAS No.: 136159-84-7
M. Wt: 381.5 g/mol
InChI Key: DMAZOKMXTJNWJX-UHFFFAOYSA-N
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Description

5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is an organic compound with the molecular formula C23H17NOS. It consists of a triphenylamine core with a 2-carbaldehydethiophene attached to one of the phenyl rings. The aldehyde functional group is ideal for forming double bond π-bridges with amines via condensation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde typically involves the condensation reaction of 5-[4-(diphenylamino)phenyl]thiophene-2-carbaldehyde with appropriate reagents. One reported method uses potassium permanganate (KMnO4) and potassium carbonate (K2CO3) in a mixture of acetone and water, refluxed for several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Condensation Reactions: The aldehyde group reacts with amines to form imines or Schiff bases.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol.

Common Reagents and Conditions

    Condensation: Typically involves amines under acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products

    Condensation: Imines or Schiff bases.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound’s triphenylamine core also contributes to its electronic properties, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
  • Triphenylamine derivatives
  • Thiophene-based aldehydes

Uniqueness

5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is unique due to its combination of a triphenylamine core and a thiophene-2-carbaldehyde moiety. This structure imparts specific electronic properties, making it particularly useful in applications such as OLEDs and fluorescent probes .

Properties

CAS No.

136159-84-7

Molecular Formula

C25H19NOS

Molecular Weight

381.5 g/mol

IUPAC Name

5-[2-[4-(N-phenylanilino)phenyl]ethenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C25H19NOS/c27-19-25-18-17-24(28-25)16-13-20-11-14-23(15-12-20)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-19H

InChI Key

DMAZOKMXTJNWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C=O

Origin of Product

United States

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